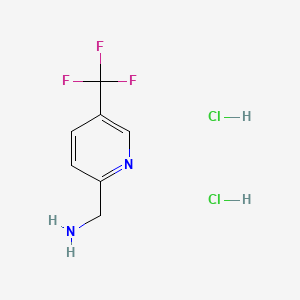
Hexadecanoic-5,5,6,6-D4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic-5,5,6,6-D4 acid is a deuterated fatty acid derivative. It is a modified version of hexadecanoic acid (palmitic acid) where four hydrogen atoms are replaced with deuterium atoms at the 5th and 6th positions. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecanoic-5,5,6,6-D4 acid typically involves the deuteration of hexadecanoic acid. One common method is the catalytic hydrogenation of hexadecanoic acid in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas used in the reaction is often sourced from heavy water (D2O), and the reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: Hexadecanoic-5,5,6,6-D4 acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The deuterium atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Hexadecanoic-5,5,6,6-D4 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs, which often have improved stability and efficacy compared to their non-deuterated counterparts.
作用機序
The mechanism of action of Hexadecanoic-5,5,6,6-D4 acid involves its incorporation into biological systems where it can replace natural fatty acids. The presence of deuterium atoms can alter the metabolic pathways and rates of reactions, providing insights into the role of fatty acids in various physiological processes. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.
類似化合物との比較
Hexadecanoic acid (Palmitic acid): The non-deuterated version of Hexadecanoic-5,5,6,6-D4 acid.
Deuterated fatty acids: Other fatty acids with deuterium atoms incorporated at different positions.
Uniqueness: this compound is unique due to the specific placement of deuterium atoms, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its stability and resistance to metabolic degradation make it a valuable tool in scientific research.
特性
IUPAC Name |
5,5,6,6-tetradeuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])([2H])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














